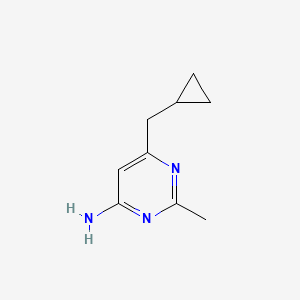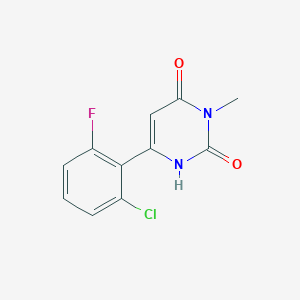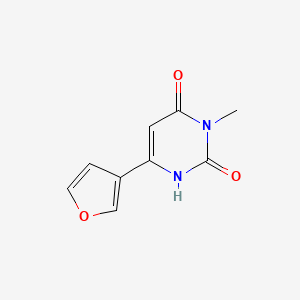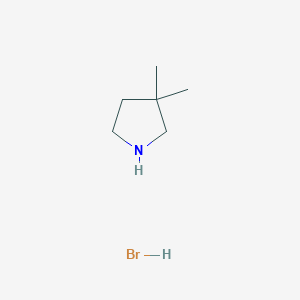
(1-(cyclopropylmethyl)-3-phenyl-1H-pyrazol-4-yl)methanol
Übersicht
Beschreibung
Cyclopropanemethanol, a compound that shares some structural similarities with your compound, is an anaesthetic . It’s also used in the preparation of other compounds such as cyclopropanecarbaldehyde, cyclopropylmethylsulfonate, and dibenzyl cyclopropylmethyl phosphate .
Synthesis Analysis
The coupling reaction of cyclopropanemethanol with alkynes has been reported to form substituted allylic alcohols . There are also methods for the preparation of cyclopropanemethanol, such as the catalytic hydrogenation of cyclopropanecarboxylic acid alkyl esters .
Molecular Structure Analysis
The molecular structure of cyclopropanemethanol, which may be similar to your compound, is represented by the SMILES string OCC1CC1 . The InChI key for cyclopropanemethanol is GUDMZGLFZNLYEY-UHFFFAOYSA-N .
Chemical Reactions Analysis
Cyclopropanemethanol can undergo a coupling reaction with alkynes to form substituted allylic alcohols . There are also various reactions involving cycloalkanes, which might be relevant to your compound .
Physical And Chemical Properties Analysis
Cyclopropanemethanol has a refractive index of n20/D 1.431 (lit.), a boiling point of 123-124 °C/738 mmHg (lit.), and a density of 0.89 g/mL at 25 °C (lit.) .
Wissenschaftliche Forschungsanwendungen
Synthesis and Applications in Heterocyclic Compounds
(1-(cyclopropylmethyl)-3-phenyl-1H-pyrazol-4-yl)methanol and its derivatives are recognized for their reactivity and utility as a scaffold in the synthesis of a diverse array of heterocyclic compounds. This chemical plays a crucial role in the synthesis of heterocycles such as pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans. Its unique reactivity allows for the generation of versatile dyes and heterocyclic compounds under mild reaction conditions, making it a valuable compound in synthetic chemistry and material science (Gomaa & Ali, 2020).
Biological Activities and Microwave Synthesis
The pyrazole moiety, which is part of the molecular structure of this compound, is integral in bioactive compounds. These compounds exhibit a wide range of biological activities, including herbicidal, antimicrobial, antifungal, antiviral, and antioxidant properties. Moreover, novel methods of synthesis, such as microwave-assisted synthesis in ethanol or methanol/glacial acetic acid mixtures, have been developed to create pyrazole derivatives efficiently and sustainably (Sheetal et al., 2018).
Role in Chemical Inhibition Studies
The compound is part of chemical studies aimed at understanding the selectivity and potency of inhibitors, especially in the context of Cytochrome P450 (CYP) enzymes. These studies are pivotal in predicting potential drug-drug interactions and in the development of new pharmacological therapies (Khojasteh et al., 2011).
Safety and Hazards
Eigenschaften
IUPAC Name |
[1-(cyclopropylmethyl)-3-phenylpyrazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c17-10-13-9-16(8-11-6-7-11)15-14(13)12-4-2-1-3-5-12/h1-5,9,11,17H,6-8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQUYZGSHHLPNDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(C(=N2)C3=CC=CC=C3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





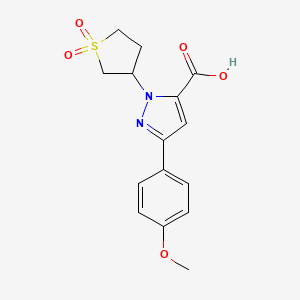
![2-Chloro-1-[3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1482595.png)
![2-Chloro-1-[3-(ethoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1482596.png)
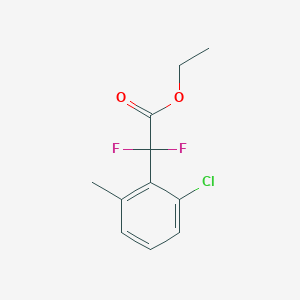
![2-Chloro-1-[3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]butan-1-one](/img/structure/B1482601.png)

![6-[(4-Fluorophenoxy)methyl]pyrimidin-4-amine](/img/structure/B1482603.png)
